molecular formula C9H6N2O2 B2714764 7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1824105-71-6

7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Katalognummer: B2714764
CAS-Nummer: 1824105-71-6
Molekulargewicht: 174.159
InChI-Schlüssel: XCYIASWVODNQCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is an organic compound with a unique structure that combines a pyridine ring with an oxazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of ethynyl derivatives and pyridine-based intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-bromo-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one
  • 7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one
  • 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Uniqueness

7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group .

Biologische Aktivität

7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and biological properties, particularly focusing on its implications in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The chemical formula of this compound is C10H7N3OC_{10}H_{7}N_{3}O with a CAS number of 1824105-71-6. The compound features a pyridooxazine core, which is significant for its biological activity.

PropertyValue
Molecular Weight177.18 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
StructureChemical Structure

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit potent anti-cancer properties through the inhibition of specific targets such as PARP7 (Poly(ADP-ribose) polymerase 7). A related study demonstrated that a derivative of this class showed an IC50 value of 0.56 nM against PARP7, indicating strong inhibitory potential against tumor growth in vivo .

The mechanism of action primarily involves the inhibition of PARP enzymes, which play a crucial role in DNA repair processes. Inhibition leads to the accumulation of DNA damage in cancer cells, ultimately inducing apoptosis. This mechanism is particularly effective in tumors with defective DNA repair pathways.

Case Study 1: Lung Cancer Treatment

A recent investigation into the efficacy of PARP7 inhibitors revealed that the compound demonstrated significant anti-tumor activity in lung cancer models. The study highlighted that the compound not only inhibited tumor growth but also showed favorable pharmacokinetic properties, including acceptable bioavailability in animal models (ICR mice and Beagle dogs) with bioavailability rates of approximately 33.9% and 45.2%, respectively .

Case Study 2: Broad-Spectrum Antitumor Activity

In vitro studies have shown that derivatives of this compound exhibit activity against various cancer cell lines including A549 (lung), HeLa (cervical), and MCF-7 (breast). The observed micromolar activity against these cell lines suggests a broad-spectrum potential for therapeutic applications .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization processes. Research indicates that modifications to the ethynyl group can enhance biological activity or alter pharmacokinetics.

Table 2: Synthesis Pathway Overview

StepReaction TypeKey Reagents
Step 1CyclizationPyridine derivatives
Step 2AlkylationEthynyl halides
Step 3FunctionalizationVarious nucleophiles

Eigenschaften

IUPAC Name

7-ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c1-2-6-3-7-9(10-4-6)13-5-8(12)11-7/h1,3-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYIASWVODNQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(N=C1)OCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.